molecular formula C9H8ClNO3 B8644116 2-(3-Chloro-2-formylphenoxy)acetamide

2-(3-Chloro-2-formylphenoxy)acetamide

Cat. No.: B8644116
M. Wt: 213.62 g/mol
InChI Key: DAIQXOJYHWZZGL-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-formylphenoxy)acetamide is a substituted acetamide derivative characterized by a phenoxyacetamide backbone with a chlorine atom at the 3-position and a formyl group (-CHO) at the 2-position of the aromatic ring. This compound is of interest due to its structural features, which are conducive to diverse pharmacological and chemical applications.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

2-(3-chloro-2-formylphenoxy)acetamide

InChI

InChI=1S/C9H8ClNO3/c10-7-2-1-3-8(6(7)4-12)14-5-9(11)13/h1-4H,5H2,(H2,11,13)

InChI Key

DAIQXOJYHWZZGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)OCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of phenoxyacetamides are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogues:

Key Observations:
  • Substituent Position : The presence of chlorine at the 3-position (as in the target compound) may enhance electrophilic reactivity compared to para-substituted analogues (e.g., ’s 4-CH₃ group), influencing binding to biological targets .
  • Hybrid Substituents: Compounds with combined chloro, alkoxy, and formyl groups () demonstrate the versatility of phenoxyacetamides in drug design but require complex synthetic routes .

Pharmacological Activity Trends

  • Anti-Cancer Activity : Derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide () show potent activity against HCT-1, MCF-7, and PC-3 cell lines, suggesting that chloro and formyl groups could enhance cytotoxicity .
  • Enzyme Inhibition : Chlorine-containing acetamides (e.g., ’s MT1-MMP inhibitor) highlight the role of halogens in enhancing binding affinity to metalloproteinases .

Crystallographic and Analytical Insights

  • Structure Confirmation : Single-crystal XRD and NMR () are critical for verifying substituent positions, as misassignment (e.g., meta vs. ortho isomers in ) can lead to incorrect pharmacological conclusions .
  • SHELX Applications : The SHELX suite () is widely used for refining crystal structures of small molecules like acetamides, ensuring accuracy in structural comparisons .

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